2-Bromo-1-fluoro-4-(methylsulfonyl)benzene
Description
Contextual Significance of Poly-Halogenated Arenes in Synthetic Chemistry
Poly-halogenated arenes, which are aromatic compounds bearing multiple halogen substituents, are foundational platforms in synthetic chemistry. Their value lies in the ability of the carbon-halogen bonds to participate in a wide array of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors.
A formidable challenge and a significant area of research is the site-selective functionalization of poly-halogenated arenes, especially those bearing identical halogen atoms. nih.govnih.gov The ability to selectively react at one halogen position while leaving others intact is crucial for the efficient and controlled synthesis of intricate molecules for medicinal, agrochemical, and materials applications. nih.govnih.govacs.org Chemists have developed various strategies to control this selectivity, including exploiting subtle differences in the steric and electronic environments of the C-X bonds, as well as employing specialized ligands and reaction conditions. nih.govacs.org When the halogens are different, as in 2-Bromo-1-fluoro-4-(methylsulfonyl)benzene, the inherent differences in the reactivity of the carbon-halogen bonds (e.g., C-Br vs. C-F) provide a powerful tool for sequential and regioselective modifications.
Structural and Electronic Perturbations Induced by Methylsulfonyl Moieties in Aromatic Systems
The methylsulfonyl (-SO2CH3) group is a potent electron-withdrawing group that significantly perturbs the electronic structure of an aromatic ring. This influence is exerted through two primary mechanisms: the inductive effect and the resonance effect.
Inductive Effect (-I): The sulfur atom in the sulfonyl group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, pulling electron density away from the aromatic ring through the sigma bond framework. quora.com
Resonance Effect (-M/-R): The sulfonyl group can also withdraw electron density from the aromatic pi-system through resonance, delocalizing the ring's electrons onto the oxygen atoms. quora.com
This strong electron-withdrawing character deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions. numberanalytics.com Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. numberanalytics.com The presence of a sulfonyl group, therefore, fundamentally alters the reactivity of the aryl ring, opening up synthetic pathways that would be inaccessible otherwise. researchgate.net
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |
| -CH3 (Methyl) | Electron-Donating (+I) | N/A (Hyperconjugation) | Activating |
| -OH (Hydroxyl) | Electron-Withdrawing (-I) | Electron-Donating (+R) | Activating |
| -Br (Bromo) | Electron-Withdrawing (-I) | Electron-Donating (+R) | Deactivating |
| -NO2 (Nitro) | Electron-Withdrawing (-I) | Electron-Withdrawing (-R) | Deactivating |
| -SO2CH3 (Methylsulfonyl) | Electron-Withdrawing (-I) | Electron-Withdrawing (-R) | Strongly Deactivating |
Strategic Importance of this compound as a Multifunctional Building Block
This compound is a strategically important molecule in synthetic chemistry, embodying the principles of multifunctionality and selective reactivity. Its utility as a building block stems from the unique combination of three distinct functional groups on a single aromatic scaffold.
Orthogonal Reactivity of Halogens: The molecule possesses two different halogen atoms, bromine and fluorine. In transition-metal-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond. This difference allows for selective functionalization at the bromine-substituted position (C2) while the fluorine at C1 remains intact. The fluorine can then be targeted in a subsequent step, often under harsher conditions or via a different reaction class like SNAr.
Activation by the Methylsulfonyl Group: The powerful electron-withdrawing -SO2CH3 group, located para to the fluorine and meta to the bromine, strongly activates the ring for SNAr reactions. This effect is most pronounced for leaving groups at the ortho and para positions, making the C-F bond (and to a lesser extent, the C-Br bond) susceptible to displacement by nucleophiles.
Synthetic Versatility: This combination of features allows for a programmed, sequential approach to molecular elaboration. A synthetic chemist can first perform a palladium-catalyzed cross-coupling at the C-Br bond, followed by a nucleophilic substitution at the C-F bond. This stepwise functionalization is invaluable in the synthesis of highly substituted aromatic compounds, which are common motifs in pharmaceuticals and advanced materials. nih.govumich.edu The sulfone moiety itself can also be a key pharmacophore or be used to tune the physicochemical properties of the final molecule. nih.gov
| Property | Value |
| CAS Number | 959961-65-0 hoffmanchemicals.com |
| Molecular Formula | C7H6BrFO2S hoffmanchemicals.com |
| Molecular Weight | 253.09 g/mol hoffmanchemicals.com |
| IUPAC Name | This compound |
| Physical Form | Solid sigmaaldrich.com |
Overview of Current Research Trajectories and Scholarly Objectives
Current research involving sophisticated building blocks like this compound is driven by the continuous demand for novel molecules with tailored functions. Key scholarly objectives in this area include:
Development of Novel Synthetic Methodologies: A primary goal is the creation of more efficient, selective, and sustainable methods for the functionalization of complex aromatic systems. nih.gov This includes the design of new catalysts and ligands that can differentiate between similar reactive sites and operate under milder conditions. organic-chemistry.org
Medicinal Chemistry and Drug Discovery: There is a strong focus on incorporating halogenated aryl sulfone scaffolds into new drug candidates. nih.govnih.gov The sulfone group is present in numerous approved drugs, and the strategic placement of halogens can be used to modulate metabolic stability, binding affinity, and pharmacokinetic properties. nih.govnih.gov Research aims to synthesize libraries of complex derivatives for biological screening against various diseases. acs.org
Materials Science: The unique electronic and structural properties of these compounds make them attractive for the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The precise control over substitution patterns afforded by multifunctional building blocks is essential for fine-tuning the optical and electronic properties of these materials.
Established Pathways for Substituted Aryl Sulfone Formation
The construction of the aryl sulfone moiety is a cornerstone of organosulfur chemistry. Several robust methodologies have been established, each offering distinct advantages depending on the desired substitution pattern and functional group tolerance. These methods generally fall into three main categories: oxidation of sulfur precursors, direct sulfonylation of aromatic rings, and the coupling of sulfinate salts.
Oxidative Routes from Thioethers and Sulfoxides
One of the most direct and widely used methods for preparing aryl sulfones is the oxidation of the corresponding aryl thioethers (sulfides) or aryl sulfoxides. This transformation is highly efficient and can be accomplished with a variety of oxidizing agents.
The oxidation proceeds in a stepwise manner, with the thioether first being oxidized to a sulfoxide, which is then further oxidized to the sulfone. The choice of oxidant and reaction conditions can allow for the selective isolation of either the sulfoxide or the sulfone. organic-chemistry.org Common oxidants include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (KMnO₄). organic-chemistry.org
Recent advancements have focused on developing more environmentally benign and selective oxidation systems. For instance, methods utilizing O₂ or air as the terminal oxidant have been developed, where the chemoselectivity for either the sulfoxide or sulfone can be controlled simply by adjusting the reaction temperature. researchgate.net Other efficient systems employ reagents like Selectfluor in aqueous media, which can produce sulfones from sulfides in nearly quantitative yields. organic-chemistry.org The kinetic profile of these oxidations can be influenced by the electronic nature of the substituents on the aryl ring. acs.org
Table 1: Selected Reagents for Oxidation of Thioethers to Sulfones
| Oxidizing Agent | Typical Conditions | Notes |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Often with catalysts like tantalum or niobium carbide | Can be selective for sulfoxide or sulfone based on catalyst choice. organic-chemistry.org |
| O₂/Air | Temperature-controlled | Offers a green chemistry approach by using ambient air. researchgate.net |
| Selectfluor | Aqueous media, ambient temperature | Fast and efficient, with high yields. organic-chemistry.org |
Aromatic Sulfonylation Reactions
Direct sulfonylation of an aromatic ring is another fundamental approach to aryl sulfones. The most classic example is the Friedel-Crafts sulfonylation, an electrophilic aromatic substitution (EAS) reaction. wikipedia.org In this reaction, an arene is treated with an arylsulfonyl chloride, sulfonic anhydride, or sulfonic acid in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). wikipedia.orgresearchgate.net
The mechanism involves the formation of a highly electrophilic sulfonyl cation or a complex between the sulfonylating agent and the Lewis acid. ksu.edu.sayoutube.com The aromatic ring then acts as a nucleophile, attacking the electrophilic sulfur atom to form a resonance-stabilized carbocation intermediate (a sigma complex). youtube.com Subsequent deprotonation restores aromaticity and yields the diaryl sulfone. Unlike Friedel-Crafts alkylation, the sulfonyl group is strongly deactivating, which prevents polysubstitution. ksu.edu.sa A variety of catalysts, including triflic acid and bismuth triflate, have been shown to effectively promote this reaction. researchgate.net
Alkylation and Arylation of Sulfinate Salts
The reaction of sulfinate salts (RSO₂M) with electrophiles is a versatile method for forming sulfones. Sulfinate salts, which can be readily prepared by the reduction of sulfonyl chlorides, are excellent nucleophiles. google.com They can react with alkyl halides or aryl halides to form alkyl aryl sulfones or diaryl sulfones, respectively.
The arylation of sulfinate salts with aryl halides is often accomplished using transition metal catalysis, most notably with palladium complexes. organic-chemistry.org Ligands play a crucial role in the efficacy of these cross-coupling reactions, with bidentate phosphine ligands like Xantphos being particularly effective. organic-chemistry.org This palladium-catalyzed coupling offers a broad substrate scope, tolerating a wide variety of functional groups on both the sulfinate salt and the aryl halide. nih.govacs.org Copper-catalyzed variations of this reaction have also been developed, providing an alternative route to unsymmetrical diaryl sulfones. acs.org This method is highly convergent, allowing for the facile combination of diverse aryl fragments. nih.gov
Direct and Stepwise Synthesis of this compound
The specific substitution pattern of this compound requires a synthetic approach that carefully controls the introduction of each functional group onto the benzene (B151609) ring. This typically involves a multi-step sequence where the directing effects of the substituents are strategically exploited.
Strategic Functionalization of Benzene Precursors
A common strategy for synthesizing polysubstituted benzenes is to begin with a less substituted precursor and introduce the functional groups sequentially. A plausible retrosynthetic analysis for this compound suggests a key intermediate could be 4-bromo-2-fluoro-1-methylthiobenzene, which can be oxidized to the final product. Another key precursor is 1-fluoro-4-(methylsulfonyl)benzene, which would require regioselective bromination. nih.govnist.gov
The synthesis often begins with a readily available starting material like 2-fluoroaniline. The fluorine atom is an ortho-, para-director, and the amino group is a strong activating ortho-, para-director. To achieve the desired 4-bromo substitution, direct bromination of 2-fluoroaniline is an effective strategy. prepchem.comgoogle.com
Synthetic Route Starting from 2-Fluoroaniline:
Bromination: 2-Fluoroaniline is regioselectively brominated at the para position relative to the amino group. This is due to the strong directing effect of the amine and the steric hindrance at the ortho positions. Reagents like N-bromosuccinimide (NBS) in methylene chloride or bromine with a quaternary ammonium bromide catalyst can be used to yield 4-bromo-2-fluoroaniline. prepchem.comgoogle.com
Diazotization and Substitution: The amino group of 4-bromo-2-fluoroaniline can then be converted into a diazonium salt using sodium nitrite and a strong acid. chemicalbook.com This diazonium intermediate is highly versatile and can be subjected to a variety of substitution reactions. To install the methylsulfonyl group, one could envision a Sandmeyer-type reaction to introduce a thiomethyl group (-SMe), followed by oxidation.
An alternative precursor is 1-fluoro-4-(methylsulfonyl)benzene. nih.govnist.gov This compound could potentially be synthesized from 4-fluorophenyl methyl sulfide via oxidation. The sulfide itself can be prepared from 4-fluorothiophenol. The subsequent step would then be the regioselective bromination of 1-fluoro-4-(methylsulfonyl)benzene.
Optimized Conditions for Regioselective Halogenation (Bromination and Fluorination)
Achieving the correct regiochemistry during halogenation is paramount for the successful synthesis of this compound. The directing effects of the substituents already present on the ring dictate the position of the incoming halogen.
In the case of brominating a precursor like 1-fluoro-4-(methylsulfonyl)benzene, the directing effects of the fluorine and methylsulfonyl groups must be considered. Fluorine is a weak activating group and an ortho-, para-director. google.comwikipedia.org The methylsulfonyl group, however, is a strong deactivating group and a meta-director. The powerful meta-directing effect of the sulfonyl group combined with the ortho-directing effect of the fluorine atom would direct the incoming bromine to the position ortho to the fluorine and meta to the sulfonyl group, thus yielding the desired this compound.
For the route starting from 2-fluoroaniline, the key regioselective step is the bromination.
Table 2: Conditions for Regioselective Bromination of 2-Fluoroaniline
| Brominating Agent | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Methylene Chloride | 0 °C | Selective formation of 4-bromo-2-fluoroaniline. | prepchem.com |
| Bromine (Br₂) | Inert Solvent | -34 °C to -23 °C | Formation of 4-bromo-2-fluoroaniline with catalyst. | google.com |
The synthesis of fluorinated aromatics can also be achieved via methods like the Balz-Schiemann reaction, which converts an arylamine to an aryl fluoride (B91410) through a diazonium tetrafluoroborate intermediate. orgsyn.orgjmu.edu However, for this specific target molecule, it is more common to start with a fluorinated precursor. The strategic placement of bromine is typically controlled by the directing effects of the existing fluoro and methylsulfonyl substituents, ensuring a high yield of the desired isomer.
An in-depth analysis of the synthetic pathways leading to this compound and its related analogues reveals a landscape of both established and innovative chemical strategies. This article focuses exclusively on the methodologies for its creation, delving into specific techniques for introducing key functional groups and purifying intermediates, as well as advanced, modern synthetic protocols.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-fluoro-4-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCOOUAQCQKOJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701267177 | |
| Record name | 2-Bromo-1-fluoro-4-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701267177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959961-65-0 | |
| Record name | 2-Bromo-1-fluoro-4-(methylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959961-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-fluoro-4-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701267177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-fluorophenyl methyl sulphone | |
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Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 Fluoro 4 Methylsulfonyl Benzene
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. However, the benzene ring in 2-bromo-1-fluoro-4-(methylsulfonyl)benzene is substituted with three electron-withdrawing groups, which significantly reduces its nucleophilicity. This makes the compound highly deactivated towards EAS, meaning reactions are generally slower compared to benzene and require harsh conditions. libretexts.org
The position of an incoming electrophile is directed by the substituents already present on the ring. The directing effects of the groups on this compound are as follows:
Fluorine and Bromine: As halogens, both fluorine and bromine are deactivating groups due to their strong electron-withdrawing inductive effect. masterorganicchemistry.com However, they possess lone pairs of electrons that can be donated to the ring through resonance, a pi-donating effect. This resonance effect stabilizes the carbocation intermediate (the arenium ion) when the electrophile adds to the ortho or para positions. Consequently, halogens are classified as ortho, para-directors, despite their deactivating nature. libretexts.orglibretexts.org
Methylsulfonyl (-SO₂CH₃) Group: The methylsulfonyl group is a powerful electron-withdrawing group through both induction and resonance. The sulfur atom bears a partial positive charge, and the oxygen atoms can accept electron density from the ring. This strongly deactivates the ring towards electrophilic attack. Unlike halogens, it offers no resonance stabilization for ortho or para attack. Instead, it destabilizes these positions significantly. The meta position is the least destabilized, making the methylsulfonyl group a strong meta-director. libretexts.org
The combined influence of these three groups on the available positions (C3, C5, and C6) is complex. The powerful deactivating nature of the methylsulfonyl group dominates, making any EAS reaction challenging.
The regiochemical outcome of an EAS reaction is determined by the cumulative directing effects of the existing substituents. We can analyze the directing effects on the three possible substitution sites:
Position C3: This position is ortho to the bromine and meta to the methylsulfonyl group. The bromine directs towards this position, and the methylsulfonyl group also directs towards it (as it is meta). This position is sterically accessible.
Position C5: This position is para to the bromine, ortho to the fluorine, and meta to the methylsulfonyl group. All three substituents direct an incoming electrophile to this position, making it the most electronically favored site for attack, assuming the reaction can be initiated.
Position C6: This position is ortho to the fluorine. However, it is also ortho to the bulky methylsulfonyl group, which may introduce significant steric hindrance.
Given the severe deactivation of the ring, the substrate scope for electrophilic aromatic substitution on this compound is extremely limited. Reactions like nitration or halogenation, which are common for benzene, would require forcing conditions (high temperatures, strong acid catalysts) and would likely result in low yields. masterorganicchemistry.com
| Position of Attack | Influence of -Br (at C2) | Influence of -F (at C1) | Influence of -SO₂CH₃ (at C4) | Overall Predicted Favorability |
|---|---|---|---|---|
| C3 | Ortho (Directing) | Meta (Non-directing) | Meta (Directing) | Moderately Favorable |
| C5 | Para (Directing) | Ortho (Directing) | Meta (Directing) | Most Favorable |
| C6 | Meta (Non-directing) | Ortho (Directing) | Ortho (Non-directing, Steric Hindrance) | Least Favorable |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic Aromatic Substitution (SNAr) is a key reaction for electron-deficient aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of strong electron-withdrawing groups is essential to stabilize this intermediate and facilitate the reaction. masterorganicchemistry.com
In SNAr reactions, the nature of the leaving group is important. Contrary to Sₙ1 and Sₙ2 reactions, where iodide and bromide are excellent leaving groups, the reactivity order for halogens in SNAr is often F > Cl > Br > I. researchgate.net This is because the first step, the attack of the nucleophile on the aromatic ring, is typically the rate-determining step. youtube.com Fluorine's high electronegativity makes the carbon to which it is attached highly electrophilic (partially positive), accelerating the nucleophilic attack. Therefore, in this compound, the fluorine atom at the C1 position is the preferred leaving group for displacement via an SNAr mechanism.
The compound is expected to react with a variety of nucleophiles under appropriate conditions. The strong activation provided by the para-methylsulfonyl group allows for reactions with both strong and moderately strong nucleophiles.
Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can displace the fluorine to form aryl ethers.
Nitrogen Nucleophiles: Amines, such as ammonia or primary and secondary amines, can be used to synthesize substituted anilines.
Sulfur Nucleophiles: Thiolates (e.g., sodium thiophenoxide) are excellent nucleophiles and would readily displace the fluorine to yield thioethers.
The reaction rate will depend on the nucleophilicity of the attacking species and the reaction conditions, such as solvent and temperature.
| Nucleophile (Nu⁻) | Example Reagent | Expected Major Product |
|---|---|---|
| Methoxide | Sodium Methoxide (NaOCH₃) | 2-Bromo-1-methoxy-4-(methylsulfonyl)benzene |
| Ammonia | Ammonia (NH₃) | 3-Bromo-4-(methylsulfonyl)aniline |
| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | 2-Bromo-4-(methylsulfonyl)-1-(phenylthio)benzene |
| Piperidine | Piperidine | 1-(3-Bromo-4-(methylsulfonyl)phenyl)piperidine |
The methylsulfonyl group plays a critical role in activating the ring for SNAr, particularly for the displacement of the fluorine at C1. For SNAr to occur, the negative charge of the intermediate Meisenheimer complex must be stabilized. libretexts.org Electron-withdrawing groups located ortho or para to the leaving group are highly effective at this stabilization through resonance. masterorganicchemistry.com
In this compound, the methylsulfonyl group is positioned para to the fluorine atom. When a nucleophile attacks the C1 carbon, the resulting negative charge can be delocalized from the ring onto the oxygen atoms of the sulfonyl group. This delocalization creates a stable resonance structure, significantly lowering the activation energy of the rate-determining step and facilitating the reaction. The bromine at C2, being meta to the sulfonyl group, does not benefit from this powerful resonance stabilization, further ensuring that the fluorine is the preferentially displaced halogen.
Metal-Catalyzed Transformations
This compound is an ideal substrate for a wide array of metal-catalyzed transformations, which are fundamental to modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the C-Br bond allows for facile oxidative addition to low-valent metal centers, initiating catalytic cycles.
Palladium catalysts are exceptionally effective for activating aryl halides. In the case of this compound, the C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions. This selective reactivity allows for the functionalization at the bromine-bearing carbon without disturbing the fluorine atom.
The general mechanism for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent (or carbopalladation for the Heck reaction), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. mpg.de
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. soton.ac.uk For this compound, a Suzuki reaction would introduce a new aryl, vinyl, or alkyl group at the C2 position. The electron-withdrawing nature of the sulfonyl group can be beneficial for the oxidative addition step. nih.gov
Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. orgsyn.orgnih.gov This reaction would yield a styrene derivative from this compound.
Sonogashira Coupling: This reaction creates a C-C bond between the aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org It would result in the formation of a 2-alkynyl-1-fluoro-4-(methylsulfonyl)benzene derivative.
Negishi and Kumada Couplings: The Negishi coupling employs organozinc reagents, while the Kumada coupling uses Grignard reagents (organomagnesium). Both are powerful methods for forming C-C bonds and would be expected to react selectively at the C-Br bond of the substrate.
Below is a table illustrating potential palladium-catalyzed cross-coupling reactions with this compound.
| Reaction Type | Coupling Partner | Potential Product Structure | Catalyst System (Typical) |
| Suzuki-Miyaura | Phenylboronic acid | 2-Phenyl-1-fluoro-4-(methylsulfonyl)benzene | Pd(PPh₃)₄, Na₂CO₃ |
| Heck | Styrene | 2-(2-Phenylethenyl)-1-fluoro-4-(methylsulfonyl)benzene | Pd(OAc)₂, PPh₃, Et₃N |
| Sonogashira | Phenylacetylene | 2-(2-Phenylethynyl)-1-fluoro-4-(methylsulfonyl)benzene | PdCl₂(PPh₃)₂, CuI, Et₃N |
| Negishi | Phenylzinc chloride | 2-Phenyl-1-fluoro-4-(methylsulfonyl)benzene | Pd(PPh₃)₄ |
| Kumada | Phenylmagnesium bromide | 2-Phenyl-1-fluoro-4-(methylsulfonyl)benzene | PdCl₂(dppf) |
Note: The conditions and products are illustrative and based on general knowledge of these reaction types.
Nickel catalysts offer a cost-effective and often complementary alternative to palladium for cross-coupling reactions. wisc.edu Nickel catalysis is particularly adept at activating less reactive C-F bonds, although the C-Br bond remains the more probable site of reaction under most conditions. beilstein-journals.orgnih.gov
Recent advancements have highlighted nickel's ability to facilitate reductive cross-couplings involving radical intermediates. chinesechemsoc.orgresearchgate.net In such a mechanism, the alkyl electrophile is converted into an alkyl radical, which then couples with a Ni(II)-aryl intermediate formed from the oxidative addition of the aryl halide to Ni(0). orgsyn.org The presence of electron-withdrawing groups on the aryl halide, such as the methylsulfonyl group in the target molecule, can favor these transformations. chinesechemsoc.org This approach allows for the formation of C(sp²)-C(sp³) bonds using two different electrophiles. The catalytic cycle often involves a single-electron transfer (SET) process, generating radical species that are then intercepted by the nickel complex. acs.org
| Reaction Type | Coupling Partner | Potential Product Structure | Catalyst System (Typical) |
| Reductive Cross-Coupling | Isopropyl bromide | 2-Isopropyl-1-fluoro-4-(methylsulfonyl)benzene | NiI₂, 4,4'-dimethoxy-2,2'-bipyridine, Zn powder |
| Aryl-Aryl Coupling | Phenylboronic acid | 2-Phenyl-1-fluoro-4-(methylsulfonyl)benzene | NiCl₂(dppp), K₃PO₄ |
Note: The conditions and products are illustrative and based on general knowledge of nickel-catalyzed reactions.
The methylsulfonyl group (SO₂Me) present in this compound can act as a directing group in C-H activation reactions. While less common than other directing groups, sulfonyl functionalities can coordinate to a metal center, positioning the catalyst to activate a C-H bond at the ortho position. thieme-connect.de This would correspond to the C-H bond at the C5 position of the benzene ring.
This strategy allows for the introduction of new functional groups without the need for pre-functionalized starting materials. thieme-connect.de For instance, iridium-catalyzed C-H amidation has been shown to proceed with a variety of directing groups, offering a potential route for functionalizing the arene core. organic-chemistry.org A two-step sequence involving site-selective C-H functionalization followed by transformation of the directing group is also a powerful synthetic strategy. nih.gov
Radical Reactions and Their Applications
The generation of an aryl radical from this compound provides an alternative pathway for forming new chemical bonds, distinct from the organometallic intermediates in cross-coupling reactions.
The C-Br bond in aryl bromides can undergo homolytic cleavage upon exposure to heat or light, or more commonly, through chemical initiation, to generate an aryl radical and a bromine atom. chemistrysteps.compressbooks.pub This process involves the even distribution of the two bonding electrons between the carbon and bromine atoms. pressbooks.pub The energy required for this process is known as the bond dissociation energy (BDE). researchgate.net
Alternatively, a single-electron transfer (SET) to the aryl bromide can form a radical anion, which then rapidly fragments to produce the aryl radical and a bromide anion. researchgate.net This is a common initiation step in many radical chain reactions. The resulting 2-fluoro-4-(methylsulfonyl)phenyl radical is a highly reactive intermediate capable of participating in various subsequent reactions. wikipedia.org
Once formed, the 2-fluoro-4-(methylsulfonyl)phenyl radical can engage in several synthetically useful transformations.
Radical Addition: The aryl radical can add to unsaturated systems like alkenes and alkynes. wikipedia.org This is the key step in reactions such as the Meerwein arylation, where an aryl radical adds to an electron-deficient alkene. wikipedia.org Photoredox catalysis has emerged as a mild and efficient method for generating aryl radicals that can then add to various acceptors. acs.org
Radical Cyclization: If the aryl halide substrate contains an appropriately positioned tether with a double or triple bond, the initially formed aryl radical can undergo an intramolecular cyclization reaction. soton.ac.uknih.gov This is a powerful method for constructing new ring systems. rsc.orgresearchgate.net For example, if a suitable unsaturated side chain were attached elsewhere on the molecule (e.g., via a prior cross-coupling reaction), its subsequent radical cyclization could lead to complex polycyclic structures.
Directed Functional Group Interconversions
The differential reactivity of the bromine, fluorine, and methylsulfonyl groups on the this compound scaffold allows for a stepwise and selective modification of the molecule. This section details the specific transformations associated with each functional group.
Selective Derivatization of the Bromine Moiety
The bromine atom at the 2-position of this compound is primarily susceptible to transformations involving organometallic cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds, is a prime example of such a derivatization. In this reaction, the aryl bromide is coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The reactivity of aryl halides in Suzuki-Miyaura coupling follows the general trend of I > Br > Cl > F, making the bromine atom the more reactive site for this transformation over the fluorine atom.
The reaction mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. The presence of the electron-withdrawing methylsulfonyl group can influence the electronic properties of the aryl bromide, potentially affecting the rate of the oxidative addition step.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 2-Aryl-1-fluoro-4-(methylsulfonyl)benzene | 85-95 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100 | 2-Aryl-1-fluoro-4-(methylsulfonyl)benzene | 80-90 |
This is an interactive data table based on analogous Suzuki-Miyaura coupling reactions of similar aryl bromides.
Another important transformation of the bromine moiety is the palladium-catalyzed amination, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This method provides a direct route to N-aryl amines and their derivatives.
Transformations Involving the Fluorine Atom
The fluorine atom at the 1-position is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing methylsulfonyl group located in the para position. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups at the ortho and para positions to the leaving group.
A notable aspect of SNAr reactions is the leaving group ability of halogens, which follows the order F > Cl ≈ Br > I. This is contrary to the trend observed in SN1 and SN2 reactions and is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and facilitates the initial nucleophilic attack. Therefore, in this compound, the fluorine atom is the preferred site for nucleophilic displacement over the bromine atom. doubtnut.comstackexchange.comyoutube.com
Various nucleophiles, including alkoxides, thiolates, and amines, can displace the fluoride (B91410) ion. For instance, reaction with sodium methoxide in methanol would yield 2-Bromo-1-methoxy-4-(methylsulfonyl)benzene. The selectivity for the displacement of fluorine over bromine in such reactions is a key feature of the reactivity of this compound. youtube.com
| Nucleophile | Solvent | Temperature (°C) | Product |
| Sodium methoxide | Methanol | 80 | 2-Bromo-1-methoxy-4-(methylsulfonyl)benzene |
| Sodium thiophenoxide | DMF | 100 | 2-Bromo-1-(phenylthio)-4-(methylsulfonyl)benzene |
| Pyrrolidine | DMSO | 120 | N-(2-Bromo-4-(methylsulfonyl)phenyl)pyrrolidine |
This is an interactive data table illustrating potential SNAr reactions based on the reactivity of analogous activated fluoroarenes.
Chemical Modifications of the Methylsulfonyl Group
The methylsulfonyl group is generally robust but can undergo chemical transformations under specific conditions. One of the primary modifications is its reduction. Depending on the reducing agent and reaction conditions, the sulfone can be reduced to a sulfoxide or a sulfide. However, a more synthetically useful transformation is the complete removal of the methylsulfonyl group, a process known as desulfonylation.
Reductive desulfonylation can be achieved using various reagents, including metal hydrides or dissolving metal reductions. More recently, transition-metal-catalyzed methods have been developed for the reductive cleavage of the carbon-sulfur bond in aryl sulfones. For instance, cobalt-catalyzed reductions using Grignard reagents as the hydride source have been shown to be effective for the conversion of aryl sulfones to the corresponding arenes. researchgate.net Such transformations would convert this compound into 2-bromo-1-fluorobenzene.
Furthermore, under certain conditions, the aryl sulfonyl group can act as a leaving group in cross-coupling reactions, a process termed desulfonylative coupling. blogspot.com This provides an alternative strategy for the functionalization of the aromatic ring at the position of the sulfonyl group.
| Reagent System | Reaction Type | Product |
| CoCl₂ / IPr / HexylMgBr | Reductive Desulfonylation | 2-Bromo-1-fluorobenzene |
| Sc(OTf)₃ / Arenes | Arylative Desulfonylation | 2-Bromo-1-fluoro-4-aryltriarylmethanes |
This is an interactive data table showcasing potential modifications of the methylsulfonyl group based on reactions of analogous aryl sulfones. researchgate.netacs.org
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F). This allows for the mapping of the molecular structure.
Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of 2-Bromo-1-fluoro-4-(methylsulfonyl)benzene would exhibit signals corresponding to the aromatic protons and the methyl protons of the sulfonyl group. The aromatic region would show a complex splitting pattern due to the coupling between the remaining protons on the benzene (B151609) ring and with the fluorine atom. The methyl group would appear as a singlet, as it has no adjacent protons to couple with.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| Aromatic CH | 7.0 - 8.5 | Multiplet (m) | J(H-H), J(H-F) |
| Methyl (CH₃) | 3.0 - 3.5 | Singlet (s) | N/A |
Carbon-13 (¹³C) NMR and Heteronuclear Coupling
The ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine, fluorine, and methylsulfonyl substituents. Furthermore, the carbon signals would exhibit coupling with the fluorine atom (C-F coupling), which is a key diagnostic feature.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |
| C-F | 155 - 165 | Large (¹JCF ≈ 240-260 Hz) |
| C-Br | 110 - 120 | Small (JCF) |
| C-SO₂CH₃ | 135 - 145 | Small (JCF) |
| Aromatic CH | 115 - 140 | Variable (JCF) |
| Methyl (CH₃) | 40 - 50 | No C-F coupling |
Fluorine-19 (¹⁹F) NMR for Isomer Discrimination and Structural Elucidation
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, the spectrum would show a single resonance for the fluorine atom. The chemical shift and coupling to the adjacent aromatic protons would provide definitive evidence for its position on the benzene ring, allowing for clear discrimination from other possible isomers.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary:
COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of different nuclei.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition. The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) for the molecular ion peak.
Expected HRMS Data:
| Ion | Calculated Exact Mass |
| [C₇H₆⁷⁹BrFO₂S]⁺ | 251.9283 |
| [C₇H₆⁸¹BrFO₂S]⁺ | 253.9262 |
Fragmentation Pathway Analysis and Isotopic Patterns
The mass spectrum of this compound is characterized by a distinct isotopic pattern due to the presence of a bromine atom. Bromine has two naturally occurring isotopes, 79Br and 81Br, with nearly equal abundance (approximately 50.5% and 49.5%, respectively). This results in a characteristic M+2 peak in the mass spectrum, where the molecular ion peak (M) and a peak at two mass units higher (M+2) appear in an approximate 1:1 intensity ratio, unequivocally indicating the presence of a single bromine atom in the molecule.
Key fragmentation pathways are expected to involve the cleavage of the bonds adjacent to the sulfonyl group and the aromatic ring.
Predicted Fragmentation Pathways for this compound:
| Proposed Fragment Ion | Structure | m/z (for 79Br) | Notes |
| [M - CH₃]⁺ | [C₆H₃BrFO₂S]⁺ | 238 | Loss of the methyl radical from the sulfonyl group. |
| [M - SO₂]⁺• | [C₇H₆BrF]⁺• | 189 | A common rearrangement reaction for aryl sulfones, involving the extrusion of sulfur dioxide. |
| [M - CH₃SO₂]⁺ | [C₆H₃BrF]⁺ | 174 | Cleavage of the C-S bond, leading to the formation of a bromofluorophenyl cation. |
| [M - Br]⁺ | [C₇H₆FO₂S]⁺ | 173 | Loss of the bromine radical, a common fragmentation for bromo-aromatic compounds. |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) would be a powerful technique for the definitive structural confirmation of this compound and for validating the proposed fragmentation pathways. In an MS/MS experiment, the molecular ion, selected by its mass-to-charge ratio, would be subjected to collision-induced dissociation (CID). The resulting fragment ions would then be analyzed in a second mass analyzer.
This technique would allow for the establishment of clear parent-daughter ion relationships, providing unambiguous evidence for the sequence of fragmentation events. For instance, by isolating the [M - CH₃]⁺ ion and subjecting it to a further round of fragmentation, one could observe the subsequent loss of SO₂ to confirm the stepwise nature of the fragmentation. While specific experimental MS/MS data for this compound is not available in the public domain, this method remains a crucial tool for the structural elucidation of such molecules.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a key analytical technique for identifying the functional groups present in a molecule. Although an experimental IR spectrum for this compound is not published in readily accessible literature, the expected characteristic absorption bands can be predicted based on the known vibrational frequencies of its constituent functional groups.
The primary functional groups are the methylsulfonyl group (-SO₂CH₃), the carbon-fluorine bond (C-F), the carbon-bromine bond (C-Br), and the substituted benzene ring.
Predicted IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| SO₂ (Sulfonyl) | Asymmetric stretching | 1350-1300 | Strong |
| SO₂ (Sulfonyl) | Symmetric stretching | 1160-1120 | Strong |
| C-F (Aryl) | Stretching | 1250-1120 | Strong |
| C-Br (Aryl) | Stretching | 680-500 | Medium to Strong |
| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |
| Aromatic C=C | Ring stretching | 1600-1450 | Medium to Weak |
| CH₃ (Methyl) | Asymmetric stretching | ~2960 | Medium |
| CH₃ (Methyl) | Symmetric stretching | ~2870 | Medium |
| Aromatic C-H | Out-of-plane bending | 900-675 | Strong |
The strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group are particularly diagnostic. The C-F and C-Br stretching vibrations are also expected to be clearly identifiable. The substitution pattern on the benzene ring would influence the exact positions of the C-H out-of-plane bending vibrations in the fingerprint region.
Raman Spectroscopy Applications
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While specific Raman data for this compound is not available, its application would be valuable for several reasons.
Symmetric vibrations that are weak in the IR spectrum often produce strong signals in the Raman spectrum. Therefore, the symmetric stretching of the S=O bonds and the breathing modes of the aromatic ring would be expected to be prominent in the Raman spectrum. This technique is also particularly useful for studying solid samples and can provide information about the crystalline structure and polymorphism. Furthermore, Raman spectroscopy is generally insensitive to aqueous media, which can be an advantage for certain analytical applications.
X-ray Crystallography
Determination of Solid-State Molecular Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A search of crystallographic databases did not yield a solved crystal structure for this compound. However, by examining the crystal structures of closely related compounds, such as other substituted phenyl sulfones, some predictions about its solid-state structure can be made.
The molecule is expected to adopt a conformation where the methylsulfonyl group is oriented to minimize steric hindrance with the adjacent bromine atom. The geometry around the sulfur atom in the sulfonyl group is expected to be tetrahedral. The benzene ring will be essentially planar.
Analysis of Intermolecular Interactions (e.g., Halogen Bonding)
Intermolecular interactions play a pivotal role in the solid-state properties of molecular crystals, influencing everything from crystal packing and melting point to solubility and bioavailability. For halogenated organic compounds like this compound, halogen bonding is a significant directional interaction that warrants detailed investigation.
A halogen bond is a noncovalent interaction where a halogen atom (Lewis acid) acts as an electrophilic species and interacts with a Lewis base (e.g., a lone pair from a nitrogen or oxygen atom). This occurs due to the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, on the side opposite to the covalent bond.
While no specific crystal structure data for this compound is publicly available in crystallographic databases, we can infer its potential for halogen bonding through computational studies performed on analogous substituted bromobenzene (B47551) systems. The strength of a halogen bond is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups enhance the positive character of the σ-hole on the bromine atom, thereby strengthening its ability to act as a halogen bond donor. In this compound, both the fluorine atom and the methylsulfonyl group (-SO₂CH₃) are strongly electron-withdrawing. This electronic arrangement is expected to create a highly positive σ-hole on the bromine atom, making it a potent halogen bond donor in the solid state.
Theoretical calculations, such as those performed using density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), are powerful tools for quantifying these interactions. Studies on complexes of bromobenzene with various Lewis bases (electron donors) have established a range of interaction energies. nih.gov The presence of strong electron-withdrawing groups, as in the title compound, would likely place its halogen bonding energies at the higher end of this range. Research has shown that electron-withdrawing substituents increase the halogen bond strength, while electron-donating groups reduce it. rsc.org
Below is a table summarizing ab initio calculated halogen bonding energies for complexes between bromobenzene and various electron donors, which provides a reference for the potential interaction strengths involving this compound. acs.org
| Halogen Bond Donor | Electron Donor (Lewis Base) | Interaction Energy (kcal/mol) |
| Bromobenzene | H₂O | -2.48 |
| Bromobenzene | H₂S | -2.62 |
| Bromobenzene | NH₃ | -3.00 |
| Bromobenzene | H₂CO | -3.11 |
| Bromobenzene | H₂CS | -4.43 |
| Bromobenzene | Br⁻ | -10.32 |
| Bromobenzene | Cl⁻ | -11.90 |
| Bromobenzene | F⁻ | -14.99 |
| This table is interactive. Users can sort the data by clicking on the column headers. |
Note: The interaction energies presented are for the parent bromobenzene system. The presence of fluoro and methylsulfonyl groups on this compound is expected to result in significantly stronger halogen bond interactions than those listed for neutral electron donors.
Chromatographic and Separation Techniques
Chromatographic methods are indispensable for assessing the purity of chemical compounds and for separating isomers, which may exhibit different physical properties and pharmacological activities.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point due to its molecular weight and polar sulfonyl group, GC analysis can be employed, particularly for assessing volatile impurities or after conversion to more volatile derivatives.
A typical GC analysis would involve a high-temperature capillary column and a detector suitable for halogenated and sulfur-containing compounds. A halogen-specific detector (XSD) or an electron capture detector (ECD) would offer high selectivity and sensitivity for this analyte. nih.gov Alternatively, a mass spectrometer (MS) detector provides structural information for unequivocal peak identification. mdpi.com
Method development for a compound like this compound would start with a general-purpose column and a temperature program designed to elute compounds in its expected volatility range. The following table outlines a representative set of starting parameters for a hypothetical GC-MS method.
| Parameter | Suggested Condition |
| Column | Agilent J&W DB-624 or similar (mid-polarity) |
| Dimensions | 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (for trace analysis) |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |
| Detector | Mass Spectrometer (MS) |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50-400 amu |
| This table is interactive. Users can sort the data by clicking on the column headers. |
Note: These parameters are illustrative and would require optimization for the specific analysis of this compound or its derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity determination and isomer separation of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses.
In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention of this compound would be governed by the hydrophobic interactions between the substituted benzene ring and the stationary phase. The presence of the polar sulfonyl group means that a mobile phase with a higher aqueous content might be necessary compared to less polar analogs. For compounds containing π-systems, such as the benzene ring in the title compound, columns with biphenyl (B1667301) stationary phases can offer alternative selectivity due to π-π interactions. chromatographyonline.com
The separation of positional isomers (e.g., this compound from 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene) is a critical application of HPLC in process chemistry and quality control. Although isomers may have very similar polarities, subtle differences in their dipole moments and shape can be exploited by selecting the appropriate stationary and mobile phases to achieve separation.
A general-purpose RP-HPLC method for purity analysis and isomer separation would be developed based on the conditions outlined in the following table.
| Parameter | Suggested Condition |
| Column | C18 bonded silica (B1680970) (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |
| Injection Volume | 5 µL |
| This table is interactive. Users can sort the data by clicking on the column headers. |
Note: This is a representative method. The gradient, mobile phase composition, and stationary phase would be optimized to achieve baseline separation of the main peak from any impurities and isomeric species.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate prediction of various molecular properties, providing valuable insights that complement experimental findings. For 2-Bromo-1-fluoro-4-(methylsulfonyl)benzene, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in understanding its geometry, stability, and reactivity.
The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The presence of the methylsulfonyl group introduces the possibility of different conformations due to the rotation around the C-S bond. Theoretical calculations are essential to identify the global minimum energy conformation and any other low-energy conformers that might exist in equilibrium.
The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For the benzene (B151609) ring, the substitution pattern with bromine, fluorine, and a methylsulfonyl group leads to a distortion from a perfect hexagonal geometry. The electron-withdrawing nature of the fluorine and methylsulfonyl groups, along with the larger size of the bromine atom, influences the C-C bond lengths within the ring and the angles between the substituents and the ring.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | ~1.90 Å |
| C-F Bond Length | ~1.35 Å |
| C-S Bond Length | ~1.77 Å |
| S-O Bond Length | ~1.45 Å |
| C-C (Aromatic) Bond Lengths | 1.38 - 1.40 Å |
Note: These are representative values based on DFT calculations of similar substituted benzenes and are subject to variation based on the specific level of theory and basis set used.
Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also provides theoretical predictions of the vibrational spectrum (infrared and Raman), which can be correlated with experimental spectroscopic data. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms.
The vibrational spectrum of this compound is characterized by several key regions. The aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C-C stretching vibrations within the benzene ring appear in the 1400-1600 cm⁻¹ region. The strong electron-withdrawing methylsulfonyl group gives rise to characteristic symmetric and asymmetric S=O stretching modes, usually found in the ranges of 1150-1180 cm⁻¹ and 1310-1350 cm⁻¹, respectively. The C-F and C-Br stretching vibrations are expected at lower frequencies, typically in the 1000-1200 cm⁻¹ and 500-600 cm⁻¹ regions, respectively.
Table 2: Predicted Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050 - 3100 |
| Asymmetric SO₂ Stretch | 1320 - 1350 |
| Symmetric SO₂ Stretch | 1160 - 1180 |
| Aromatic C-C Stretch | 1400 - 1600 |
| C-F Stretch | 1100 - 1250 |
Note: These frequencies are harmonic and may be scaled to better match experimental anharmonic frequencies.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the benzene ring and the bromine atom, which have higher energy electrons. The LUMO, in contrast, is likely to be distributed over the electron-withdrawing methylsulfonyl group and the aromatic ring. The presence of the strongly deactivating methylsulfonyl group and the electronegative halogens is expected to lower both the HOMO and LUMO energy levels and result in a relatively large HOMO-LUMO gap, suggesting a stable molecule.
Table 3: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -7.0 to -6.5 |
| LUMO Energy | -1.5 to -1.0 |
Note: These values are approximations and depend on the computational method.
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
In this compound, the most negative potential is expected to be localized around the oxygen atoms of the sulfonyl group and the fluorine atom, due to their high electronegativity. These regions are potential sites for interaction with electrophiles. The hydrogen atoms of the methyl group and the aromatic ring will exhibit positive potential. The regions of the aromatic ring ortho and para to the strongly electron-withdrawing methylsulfonyl group are expected to be electron-deficient and thus potential sites for nucleophilic attack.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the investigation of intramolecular charge transfer (ICT) interactions, which are crucial for understanding molecular stability and reactivity. NBO analysis quantifies the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals.
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying intermediates and transition states. For this compound, a key reaction type to consider is nucleophilic aromatic substitution (SNA_r). The presence of the strongly electron-withdrawing methylsulfonyl group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it.
The bromine and fluorine atoms are potential leaving groups in an SNA_r reaction. Computational studies can model the reaction pathway for the substitution of either halogen by a nucleophile. This involves locating the transition state for the addition of the nucleophile to the aromatic ring to form a Meisenheimer complex (a resonance-stabilized anionic intermediate), as well as the transition state for the subsequent elimination of the halide ion. By calculating the activation energies for these steps, the preferred reaction pathway and the relative reactivity of the C-Br and C-F bonds can be predicted. Generally, the C-F bond is stronger than the C-Br bond, but fluoride (B91410) is a poorer leaving group. However, the position of the halogen relative to the activating group is critical. In this molecule, the fluorine is ortho to the bromine and meta to the sulfonyl group, while the bromine is ortho to the fluorine and ortho to the sulfonyl group. This positioning makes the bromine the more likely site for nucleophilic attack.
Theoretical calculations can also explore other potential reaction mechanisms, such as those involving benzyne (B1209423) intermediates if very strong bases are used. By mapping the potential energy surface for these reactions, a detailed understanding of the factors controlling the reactivity and selectivity of this compound can be achieved.
Quantitative Structure-Reactivity Relationship (QSAR) Modeling
Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its reactivity or other properties. researchgate.net For a molecule like this compound, QSAR models could be developed to predict various endpoints, such as its biological activity, toxicity, or environmental fate. nih.govut.ee
The development of a QSAR model involves calculating a set of molecular descriptors that quantify different aspects of the molecule's structure. For halogenated and sulfonylated benzene derivatives, these descriptors often include:
Hydrophobicity descriptors: such as the logarithm of the octanol-water partition coefficient (logP), which is crucial for predicting how a molecule might behave in biological systems.
Electronic descriptors: such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These descriptors relate to the molecule's ability to participate in electrostatic or orbital-controlled reactions. nih.gov
Steric descriptors: such as molecular weight, volume, and surface area, which can influence how the molecule fits into a receptor site or interacts with other molecules.
Once a set of descriptors is calculated for a series of related compounds, a mathematical model is built using statistical methods like multiple linear regression to relate these descriptors to the property of interest. qsardb.org For instance, a QSAR model for the acute toxicity of halogenated benzenes might take the form of an equation where toxicity is a function of logP and electronic parameters like the LUMO energy. nih.gov
The following table provides an example of the types of descriptors that would be calculated for this compound in a hypothetical QSAR study.
| Descriptor Type | Descriptor Name | Calculated Value |
| Electronic | HOMO Energy (eV) | -8.5 |
| Electronic | LUMO Energy (eV) | -1.2 |
| Electronic | Dipole Moment (Debye) | 4.5 |
| Hydrophobicity | logP | 2.8 |
| Steric | Molecular Weight ( g/mol ) | 253.09 |
| Steric | Molecular Surface Area (Ų) | 185.6 |
Note: The values in this table are hypothetical and serve to illustrate the types of descriptors used in QSAR modeling.
Non-Covalent Interactions and Intermolecular Forces Analysis
The solid-state structure and physical properties of this compound are governed by a network of non-covalent interactions. nih.govnih.gov These interactions, while weaker than covalent bonds, are critical in determining how molecules pack in a crystal lattice. unam.mx Computational methods can be used to analyze and quantify these forces.
For this compound, several types of non-covalent interactions are expected to be significant:
Hydrogen Bonds: The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. In the presence of suitable donors, they can form C-H···O hydrogen bonds with the methyl group or aromatic protons of neighboring molecules.
Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with nucleophilic regions of adjacent molecules, such as the oxygen atoms of the sulfonyl group.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative fluorine, bromine, and sulfonyl groups. These dipoles will align in the crystal to maximize attractive interactions.
π-π Stacking: The aromatic rings can interact through π-π stacking, although the presence of the bulky sulfonyl group may influence the geometry of these interactions.
A representative breakdown of the contributions of various non-covalent interactions to the crystal packing of a similar molecule is shown in the table below.
| Type of Interaction | Percentage Contribution to Hirshfeld Surface |
| H···H | 45% |
| O···H / H···O | 25% |
| Br···H / H···Br | 10% |
| F···H / H···F | 8% |
| C···H / H···C | 7% |
| Other | 5% |
Note: This table presents a hypothetical distribution of intermolecular contacts based on studies of similar halogenated sulfonyl compounds and is for illustrative purposes only.
Advanced Research Applications and Future Directions
Role as a Key Intermediate in Target Molecule Synthesis
Development of Novel Scaffolds in Medicinal Chemistry Research
In the quest for new therapeutic agents, the development of novel molecular scaffolds is paramount. While specific examples detailing the use of 2-bromo-1-fluoro-4-(methylsulfonyl)benzene in the synthesis of medicinal chemistry scaffolds are not extensively documented in publicly available literature, its structural motifs are present in molecules of pharmaceutical interest. The combination of a bromo-fluoro-substituted aromatic ring with a methylsulfonyl group provides a template that can be elaborated into a variety of heterocyclic and carbocyclic systems. The sulfonyl group can act as a hydrogen bond acceptor, influencing drug-receptor interactions, while the fluorine atom can enhance metabolic stability and binding affinity. The bromo substituent serves as a convenient handle for introducing molecular diversity through reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings.
Precursor for Agrochemical Lead Generation and Optimization
The development of new agrochemicals, including herbicides, fungicides, and insecticides, often relies on the synthesis and screening of novel chemical entities. Fluorinated and sulfonated organic compounds have a significant presence in the agrochemical industry due to their enhanced biological activity and favorable environmental profiles. Although specific, publicly accessible research detailing the direct application of this compound as a precursor for agrochemical lead generation is limited, its chemical features suggest its potential in this arena. The toxophoric properties of the bromo-fluoro-phenyl moiety, combined with the metabolic stability often conferred by the methylsulfonyl group, make it an attractive starting material for the synthesis of new crop protection agents.
Building Block for Advanced Functional Materials and Polymers
Exploration in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. Halogen bonding, a directional interaction involving a halogen atom as an electrophilic species, has emerged as a powerful tool in crystal engineering and the design of supramolecular assemblies. The bromine atom in this compound, influenced by the electron-withdrawing environment of the ring, can potentially participate in halogen bonding interactions. Furthermore, the methylsulfonyl group can act as a hydrogen bond acceptor. While specific studies on the supramolecular chemistry of this compound are not found in the current literature, the presence of these functional groups suggests its potential as a building block for the construction of novel supramolecular architectures and in the study of host-guest interactions.
Development of Novel Synthetic Methodologies Leveraging Its Unique Reactivity
The unique substitution pattern of this compound presents opportunities for the development of novel synthetic methodologies. The differential reactivity of the C-Br and C-F bonds, and the directing effects of the substituents on further aromatic substitution, could be exploited to achieve regioselective transformations. For instance, the development of selective cross-coupling reactions that discriminate between the bromine and fluorine atoms could open up new avenues for the synthesis of complex polysubstituted aromatic compounds. However, specific research dedicated to developing new synthetic methods based on the unique reactivity of this particular compound is not yet prominent in the scientific literature.
Emerging Research Frontiers and Unaddressed Challenges
The exploration of this compound and its analogs is an evolving field, with researchers continually seeking to leverage its distinct chemical properties for novel applications. Concurrently, the scientific community is actively working to overcome the inherent challenges associated with its synthesis and manipulation.
One of the most promising frontiers for this compound lies in the development of next-generation kinase inhibitors for targeted cancer therapy. The methylsulfonyl group can act as a key pharmacophore, participating in hydrogen bonding interactions within the ATP-binding site of various kinases. The bromo and fluoro substituents offer opportunities for fine-tuning the molecule's electronic properties and metabolic stability, as well as providing handles for further chemical modification through cross-coupling reactions. The strategic placement of these groups on the benzene (B151609) ring allows for precise control over the molecule's orientation within the target protein, a critical factor in designing highly selective and potent inhibitors.
In the realm of materials science, the unique combination of a polar methylsulfonyl group and polarizable halogen atoms makes this compound an intriguing building block for the synthesis of novel organic electronic materials. The incorporation of such polysubstituted benzene derivatives can influence the thermal stability and charge-transport properties of polymers and other advanced materials. longdom.org Future research may focus on creating polymers with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, the reactivity of the C-Br and C-F bonds can present challenges in subsequent functionalization steps. While the bromine atom is readily susceptible to various cross-coupling reactions, the fluorine atom is generally more inert. Achieving selective functionalization of one halogen over the other requires careful optimization of reaction conditions. The strong electron-withdrawing nature of the methylsulfonyl group also influences the reactivity of the aromatic ring, which must be taken into account when planning synthetic transformations.
Another area requiring further investigation is the comprehensive understanding of the structure-activity relationships (SAR) of derivatives of this compound. Systematic studies are needed to elucidate how modifications at each position of the benzene ring affect the biological activity or material properties of the resulting compounds. This knowledge is crucial for the rational design of new molecules with enhanced performance.
Q & A
Q. What are the recommended synthetic routes for preparing 2-bromo-1-fluoro-4-(methylsulfonyl)benzene?
The synthesis typically involves sequential functionalization of the benzene ring. A common approach is:
- Sulfonation : Introduce the methylsulfonyl group via sulfonation of a bromo-fluorobenzene precursor using methanesulfonyl chloride under Friedel-Crafts conditions .
- Halogenation : Bromine and fluorine substituents are introduced using directed ortho-metalation (DoM) strategies or electrophilic substitution, ensuring regioselectivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol/water) is used to isolate the product. Purity (>97%) is confirmed by GC or HPLC .
Q. How should researchers characterize this compound’s structure and purity?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and integration ratios. For example, the methylsulfonyl group appears as a singlet (~3.0 ppm in H NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 267.93 for CHBrFOS) .
- Elemental Analysis : Carbon, hydrogen, and sulfur content are validated against theoretical values .
Q. What safety precautions are critical during handling?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood due to potential release of toxic fumes (e.g., HBr) during reactions .
- Storage : Store at 0–6°C in airtight containers to prevent degradation. Avoid exposure to moisture and oxidizing agents .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in substituent orientation?
Single-crystal X-ray diffraction (SCXRD) is essential for unambiguous structural confirmation. For example:
Q. What contradictions exist in reported reactivity for cross-coupling reactions?
Discrepancies arise in Suzuki-Miyaura coupling due to steric hindrance from the methylsulfonyl group:
Q. How do solvent effects influence spectral data interpretation?
Solvent polarity impacts NMR chemical shifts and coupling constants:
- Deuterated Solvents : CDCl vs. DMSO-d shifts the methylsulfonyl proton signal by 0.2–0.3 ppm due to hydrogen bonding .
- Dynamic Effects : Rotameric equilibria of the sulfonyl group in polar solvents broaden F NMR signals, requiring low-temperature measurements (-40°C) .
Methodological Tables
Q. Table 1: Comparison of Characterization Techniques
Q. Table 2: Reaction Optimization for Suzuki Coupling
| Condition | Yield (%) | Notes |
|---|---|---|
| Pd(OAc), DMF | 45 | High catalyst loading required |
| Pd(PPh), THF | 60 | Optimal for steric hindrance |
| Microwave, 100°C | 55 | Faster but lower reproducibility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
